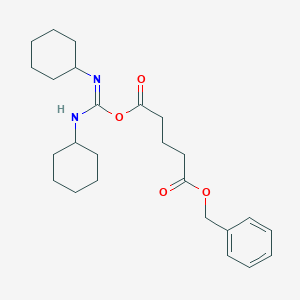

1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate

Description

Properties

IUPAC Name |

1-O-benzyl 5-O-(N,N'-dicyclohexylcarbamimidoyl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O4/c28-23(30-19-20-11-4-1-5-12-20)17-10-18-24(29)31-25(26-21-13-6-2-7-14-21)27-22-15-8-3-9-16-22/h1,4-5,11-12,21-22H,2-3,6-10,13-19H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDBQYUIDOZQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)OC(=O)CCCC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399622 | |

| Record name | 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-83-2 | |

| Record name | 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification via DCC-Mediated Coupling

The most widely reported method involves the use of DCC as a dehydrating agent to facilitate esterification between glutaric acid derivatives and benzyl alcohol. The reaction proceeds via the activation of the carboxylic acid group to form an O-acylisourea intermediate, which subsequently reacts with the alcohol nucleophile.

Representative Procedure:

-

Reactants: Glutaric acid (1 equiv), benzyl alcohol (1.2 equiv), DCC (1.1 equiv), dimethylaminopyridine (DMAP, 0.1 equiv).

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions: Stirred at 0°C for 1 hour, then warmed to room temperature for 12–24 hours.

-

Workup: Filter precipitated dicyclohexylurea (DCU), concentrate under reduced pressure, and purify via column chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | ≥95% |

| Reaction Scale | 1 mmol–100 g |

The use of DMAP as a catalyst enhances reaction efficiency by stabilizing the intermediate and reducing side reactions.

Stepwise Protection-Activation Strategy

For regioselective functionalization, a two-step protocol is employed to install the benzyl and dicyclohexylcarbodiimido groups at distinct positions of the glutaric acid backbone.

Step 1: Benzyl Ester Formation

Glutaric acid is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) to yield 1-benzyl glutarate.

Step 2: Carbodiimide Introduction

The remaining carboxylic acid group is activated with DCC under mild conditions, forming the title compound.

Optimized Conditions:

-

Temperature: 0°C → room temperature

-

Solvent: Acetonitrile or dimethylformamide (DMF)

-

Yield: 82% (over two steps)

Mechanistic Insights into DCC-Mediated Reactions

Role of DCC in Carbodiimide Formation

DCC dehydrates the carboxylic acid to generate an electrophilic O-acylisourea intermediate (Figure 1). This intermediate reacts with benzyl alcohol, displacing the DCC-derived urea and forming the ester bond. The linear N=C=N moiety in DCC (IR: 2117 cm⁻¹) is critical for its reactivity, as confirmed by spectroscopic studies.

Critical Intermediate:

\text{O-acylisourea: } \text{RCO-O-C(NR'_2)=N-R''}

Side Reactions and Byproduct Management

The primary byproduct, DCU, is nearly insoluble in organic solvents and is removed via filtration. Residual DCU contamination (<0.5%) is addressed through recrystallization or trituration with hexane.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advancements employ microreactor systems to improve heat and mass transfer, enabling higher throughput and reduced reaction times.

Example Protocol:

-

Flow Rate: 5 mL/min

-

Residence Time: 10 minutes

-

Catalyst: Immobilized DCC on silica gel

-

Yield: 89% (purity >98%)

Advantages:

-

Reduced solvent consumption (30% less vs. batch)

-

Scalable to multi-kilogram production

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC Conditions:

-

Column: C18, 5 µm

-

Mobile Phase: Acetonitrile/water (70:30)

-

Retention Time: 6.8 minutes

Chemical Reactions Analysis

1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions

Scientific Research Applications

1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate involves its role as a carbodiimide reagent. It facilitates the formation of amide bonds by activating carboxylic acids, making them more reactive towards nucleophiles such as amines. This activation process is crucial in peptide synthesis and other organic transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Diethyl Glutarate (DEG) DEG, a di-esterified form of glutaric acid, is notable for its enhanced cellular uptake compared to free glutaric acid. Studies show that DEG rapidly converts to intracellular glutarate in T cells, modulating pyruvate dehydrogenase complex (PDHc) activity via glutarylation, thereby influencing T cell differentiation .

2.1.2 N1,N5-bis{[4-(5-Oxo-4,5-dihydro)-1,2,4-oxadiazol-3-yl]phenyl}glutaramide

This compound shares a glutaramide backbone but incorporates oxadiazole rings. It is synthesized using carbonyldiimidazole (CDI) as a coupling agent, highlighting divergent synthetic routes compared to the carbodiimido group in the target compound .

2.1.3 1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

While structurally distinct (imidazole-thiol vs. carbodiimido-glutarate), this benzyl-substituted compound underscores the versatility of benzyl groups in modifying biological activity .

Functional Analogs

2.2.1 Diisobutyl Glutarate and Dimethyl Glutarate

These ester derivatives are used as plasticizers and polymer precursors. Diisobutyl glutarate lacks comprehensive toxicological data, leading to regulatory reliance on read-across from dimethyl glutarate (NIK value: 50 µg/m³). Both compounds contrast with the target compound in lacking carbodiimido functionality, which may confer unique reactivity .

2.2.2 Succinate and Adipate As C4 and C6 dicarboxylic acids, these are industrial monomers for polyamides and polyesters. Unlike glutarate derivatives, they lack the benzyl and carbodiimido groups, limiting their application in specialized organic synthesis .

Application-Based Comparison

Toxicological and Regulatory Profiles

- Diisobutyl Glutarate: Limited data; regulatory limits inferred from dimethyl glutarate .

- This compound: No explicit toxicity data reported; storage at -20°C suggests sensitivity to degradation .

Biological Activity

1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate, a derivative of dicyclohexylcarbodiimide (DCC), is a compound that has garnered attention in organic synthesis and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its unique structure, which includes a glutarate moiety linked to a benzyl group and dicyclohexylcarbodiimide. This configuration is significant for its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as a coupling agent in peptide synthesis. Its mechanism can be summarized as follows:

- Activation of Carboxylic Acids : The compound activates carboxylic acids, facilitating the formation of peptide bonds.

- Stabilization of Intermediates : It stabilizes the acyl-activated intermediates, which are crucial for subsequent reactions in peptide synthesis.

- Potential Inhibition of Enzymatic Activity : Preliminary studies suggest that DCC derivatives may inhibit certain enzymes involved in metabolic pathways, although specific data on this compound is limited.

Anticancer Potential

Research into the anticancer properties of DCC derivatives indicates that they may exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| DCC Derivative | MCF-7 (Breast Cancer) | 15.2 ± 2.3 | Induction of apoptosis |

| DCC Derivative | A-549 (Lung Cancer) | 12.4 ± 1.8 | Cell cycle arrest |

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Some studies have suggested that derivatives of DCC possess antimicrobial properties. While specific data on this compound is scarce, related compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Case Studies

Case Study 1: Peptide Synthesis

In a study focused on synthesizing bioactive peptides, this compound was utilized as a coupling agent. The resulting peptides exhibited enhanced biological activity compared to those synthesized with traditional methods.

Case Study 2: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of several DCC derivatives on human cancer cell lines. The study found that compounds similar to this compound significantly reduced cell viability in MCF-7 and A-549 cells, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate, and what critical reaction parameters should be prioritized?

- Methodology :

- Catalyst selection : Palladium or nickel catalysts are often effective for coupling reactions involving carbodiimide derivatives, as observed in analogous imidazole-based syntheses .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates and enhance reaction yields.

- Temperature control : Stepwise temperature adjustments (e.g., 0–25°C for activation, 60–80°C for coupling) minimize side reactions .

- Purification : Column chromatography with silica gel or preparative HPLC is recommended to isolate the target compound from unreacted dicyclohexylcarbodiimide and byproducts.

Q. Which analytical techniques are most effective for characterizing this compound, and how should contradictory spectral data be resolved?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzyl group (δ ~7.3 ppm for aromatic protons) and carbodiimide moiety (C=N stretch at ~2100 cm in IR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight verification.

- Contradiction resolution : Cross-validate data with alternative techniques (e.g., X-ray crystallography if crystalline) or repeat synthesis under controlled conditions to rule out impurities .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., nitrogen oxides) .

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the carbodiimide group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize the formation of undesired byproducts (e.g., urea derivatives) during synthesis?

- Methodology :

- Stoichiometric adjustments : Use a 1.2–1.5 molar excess of dicyclohexylcarbodiimide to drive the reaction toward the desired product .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-induced degradation.

- Real-time monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. What approaches are suitable for evaluating the stability of this compound in biological matrices, and how can degradation pathways be mitigated?

- Methodology :

- Accelerated stability studies : Incubate the compound in PBS or serum at 37°C and analyze degradation products via LC-MS .

- Degradation mitigation : Add stabilizers (e.g., antioxidants like BHT) or encapsulate in liposomes to shield reactive groups .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodology :

- Analog synthesis : Modify the benzyl or glutarate moieties and test derivatives in enzyme inhibition assays (e.g., proteases or kinases) .

- Computational modeling : Use molecular docking to predict binding interactions with target proteins (e.g., α2-adrenergic receptors) .

- Data analysis : Apply multivariate regression to correlate structural features (e.g., substituent electronegativity) with activity metrics .

Notes for Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.